molecular formula C14H20BrNO B7940171 N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine

Cat. No.: B7940171
M. Wt: 298.22 g/mol
InChI Key: YNBVCROYDBTBCQ-UHFFFAOYSA-N
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Description

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a cyclopentanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzyl alcohol to form 2-bromo-5-methoxybenzyl bromide. This intermediate is then reacted with N-methylcyclopentanamine under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the cyclopentanamine moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, with conditions involving a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.

Scientific Research Applications

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a tool for studying receptor-ligand interactions.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzylamine: Shares the bromine and methoxy groups but lacks the cyclopentanamine moiety.

    N-Methylcyclopentanamine: Contains the cyclopentanamine structure but lacks the aromatic bromine and methoxy groups.

    2-Bromo-5-methoxyphenylacetic acid: Similar aromatic structure with bromine and methoxy groups but has a carboxylic acid instead of the cyclopentanamine moiety.

Uniqueness

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine is unique due to its combination of a brominated aromatic ring, a methoxy group, and a cyclopentanamine structure. This unique combination imparts specific chemical properties and potential biological activities that are distinct from its similar compounds.

Properties

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-16(12-5-3-4-6-12)10-11-9-13(17-2)7-8-14(11)15/h7-9,12H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBVCROYDBTBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)OC)Br)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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